molecular formula C8H6F2N2O2 B3272905 6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 575473-95-9

6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B3272905
CAS RN: 575473-95-9
M. Wt: 200.14 g/mol
InChI Key: NHGWXJWYOGTDMO-UHFFFAOYSA-N
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Description

The compound is a derivative of the benzo[b][1,4]oxazin-3(4H)-one family . These compounds are often synthesized for various purposes, including research into their potential uses .


Synthesis Analysis

A method for the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones has been reported . This involves a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . The efficiency of this transformation was demonstrated by compatibility with a wide range of functional groups .


Chemical Reactions Analysis

The synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones involves a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . This suggests that “6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one” might also be involved in similar chemical reactions.

Scientific Research Applications

Synthesis and Chemical Properties

  • 1,2-Oxazines and Benzoxazines Synthesis: Compounds like 1,2-oxazines and 1,2-benzoxazines, which are structurally related to the compound , can be synthesized via dehydration of dihydro-derivatives or cyclization reactions. These compounds serve as important intermediates in organic synthesis, offering pathways to chiral synthons and electrophilic agents used in various chemical transformations (Sainsbury, 1991).

Biological Activity

  • Biological Effects of Related Structures: Certain benzoxazine derivatives exhibit a range of biological activities including antibacterial, antituberculous, and antifungal effects. This suggests that compounds within this chemical family, potentially including 6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one, could be explored for their biological properties (Waisser & Kubicová, 1993).

Potential Applications

  • Heterocyclic Compounds with Triazine Scaffold: The exploration of heterocyclic compounds with triazine scaffolds for their antibacterial, antifungal, and anticancer properties highlights the potential of related oxazine derivatives in medicinal chemistry. This underscores the possibility of investigating 6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one for similar applications (Verma, Sinha, & Bansal, 2019).

properties

IUPAC Name

6-amino-2,2-difluoro-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O2/c9-8(10)7(13)12-5-3-4(11)1-2-6(5)14-8/h1-3H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGWXJWYOGTDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=O)C(O2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Synthesis routes and methods

Procedure details

In a flask, 10% Pd/C (0.819 g, 0.769 mmol) was added. The flask was placed under vacuum and purged with N2 three times and then MeOH (25 mL) was added. To the flask was added a solution of 2,2-difluoro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (5.90 g, 25.6 mmol, WO2008024634A1, Page 161, Intermediate C) in MeOH (20 mL). The mixture was then evacuated, purged with N2 and evacuated again. The mixture was placed under an atmosphere of H2 and stirred at rt for about 16 h. The mixture was placed under vacuum and purged with N2 three times. The mixture was filtered over a Celite Pad®, washed with MeOH (300 mL) and concentrated under reduced pressure to give 6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (3.4 g, 66%); LC/MS (Table 2, Method c) Rt=1.42 min.; MS m/z: 201 (M+H)+.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.819 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 3
6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 4
Reactant of Route 4
6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 5
6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 6
6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

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